molecular formula C14H18O5 B3025049 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 862578-42-5

4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No. B3025049
M. Wt: 266.29 g/mol
InChI Key: YPHPSBRYQRMCFZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound . It is a derivative of phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C12H16O4 . The compound has a linear formula of (CH3O)2C6H3(CH2)3CO2H . The molecular weight is 224.25 .


Physical And Chemical Properties Analysis

The compound is a powder . It has a boiling point of 371.8±0.0 °C at 760 mmHg . The melting point is 62-63 °C . The density is 1.1±0.1 g/cm3 . It has a molar refractivity of 60.0±0.3 cm3 .

Scientific Research Applications

Biological Activity

  • Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, synthesized from 3,4-dimethoxyacetophenone, have shown fungicidal and insecticidal activities in greenhouse evaluations. These findings indicate potential agricultural applications (Liu, Li, & Li, 2004).

Intermediate in Biosynthesis

  • 4-(2′-Carboxyphenyl)-4-oxobutyric acid, closely related to the compound , has been identified in plants like Impatiens balsamina, suggesting its role as an intermediate in biosynthesis pathways, such as in the production of lawsone (Grotzinger & Campbell, 1974).

Crystal Structure Analysis

  • The molecular and crystal structures of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized from a related compound, were determined to understand its arrangement and stability in crystal form. This study contributes to the understanding of chemical bonding and interactions in such compounds (Shabir et al., 2020).

Synthesis of Heterocyclic Compounds

  • The reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide with various compounds has led to the creation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. Such synthetic pathways are crucial for developing new heterocyclic compounds with potential applications in medicinal chemistry (Zinchenko et al., 2009).

Development of Fluorescent Compounds

  • Chiral Auxiliary-Bearing Isocyanides, derived from 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid, have been used to synthesize strongly fluorescent compounds, showcasing its utility in developing novel fluorescent materials for various scientific applications (Tang & Verkade, 1996).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,13(16)17)8-10(15)9-5-6-11(18-3)12(7-9)19-4/h5-7H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHPSBRYQRMCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645503
Record name 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

CAS RN

862578-42-5
Record name 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of dry nitrogen a grignard solution, prepared from 43.4 g 3,4-dimethoxybromo-benzene and 6.1 g magnesium in 200 ml of tetrahydrofuran, is added dropwise to a solution of 20.5 g 3,3-dimethyl-dihydro-furan-2,5-dione in 200 ml of tetrahydrofuran cooled in an ice-bath. The reaction mixture is stirred for an additional hour at RT. 100 ml of a 20% ammonium chloride solution is added and the water layer is extracted twice with 75 ml of ethyl acetate. The combined organic layers are washed twice with 100 ml of half saturated brine and extracted with 3×100 ml 1M sodium hydroxide solution. The aqueous layers are washed with 75 ml of ethyl acetate, acidified with concentrated hydrochloric acid and extracted 3 times with 100 ml of dichloromethane. The organic layers are dried over magnesium sulfate, filtered and concentrated in vacuo. The oily residue is crystallized from ethyl acetate/petroleum ether (60-80° C.). M. p. 114-116° C.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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